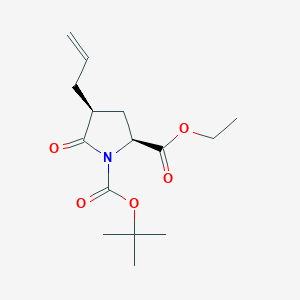![molecular formula C23H33NO B14149229 N-[1-(1-adamantyl)ethyl]-3-methyl-2-phenylbutanamide CAS No. 890096-16-9](/img/structure/B14149229.png)
N-[1-(1-adamantyl)ethyl]-3-methyl-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-Adamantyl)ethyl]-3-methyl-2-phenylbutanamide is a synthetic organic compound that features an adamantane moiety. Adamantane derivatives are known for their unique structural properties, which include high thermal stability and rigidity. These properties make them valuable in various fields, including medicinal chemistry, materials science, and nanotechnology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)ethyl]-3-methyl-2-phenylbutanamide typically involves multiple steps. One common method starts with the preparation of 1-adamantylacetic acid, which undergoes acylation in the presence of trifluoroacetic anhydride and trifluoromethanesulfonic acid as a catalyst . This intermediate is then subjected to further reactions to introduce the ethyl, methyl, and phenyl groups, resulting in the final compound.
Industrial Production Methods
Industrial production methods for adamantane derivatives often involve catalytic hydrogenation and dehydrogenation processes. These methods are designed to be scalable and cost-effective, ensuring the high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(1-Adamantyl)ethyl]-3-methyl-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can be used to modify the phenyl and butanamide groups.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. Reaction conditions often involve elevated temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated adamantane derivatives, while substitution reactions can produce halogenated compounds .
Aplicaciones Científicas De Investigación
N-[1-(1-Adamantyl)ethyl]-3-methyl-2-phenylbutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials with enhanced thermal and mechanical properties.
Mecanismo De Acción
The mechanism of action of N-[1-(1-adamantyl)ethyl]-3-methyl-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s ability to penetrate cell membranes, thereby increasing its bioavailability. This property is particularly valuable in drug delivery systems, where the compound can facilitate the transport of therapeutic agents to target cells .
Comparación Con Compuestos Similares
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug.
Rimantadine: Similar to amantadine, used for treating influenza.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
N-[1-(1-Adamantyl)ethyl]-3-methyl-2-phenylbutanamide is unique due to its specific structural features, which include the combination of an adamantane moiety with a butanamide group. This combination imparts unique chemical and physical properties, making it distinct from other adamantane derivatives .
Propiedades
Número CAS |
890096-16-9 |
|---|---|
Fórmula molecular |
C23H33NO |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
N-[1-(1-adamantyl)ethyl]-3-methyl-2-phenylbutanamide |
InChI |
InChI=1S/C23H33NO/c1-15(2)21(20-7-5-4-6-8-20)22(25)24-16(3)23-12-17-9-18(13-23)11-19(10-17)14-23/h4-8,15-19,21H,9-14H2,1-3H3,(H,24,25) |
Clave InChI |
OQWGLWCRYXDABC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC=CC=C1)C(=O)NC(C)C23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-fluorophenyl)methylidene]-5,6-dimethoxy-1H-indole-2-carbohydrazide](/img/structure/B14149146.png)
![3-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14149154.png)

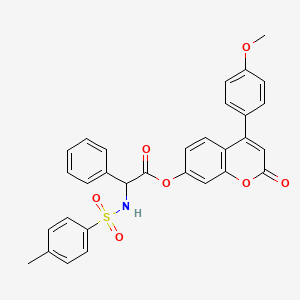
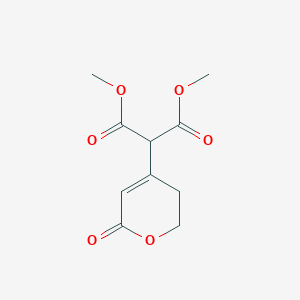
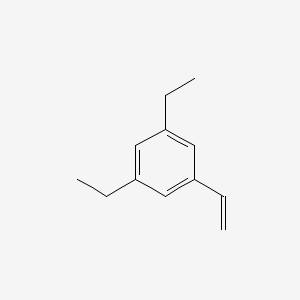
![Benzo[c]phenanthren-3-amine](/img/structure/B14149183.png)
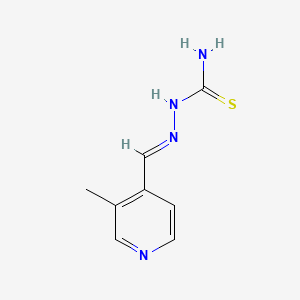
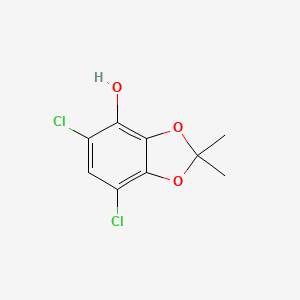
![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14149197.png)
![1,5-Dimethyl-N-{4-[phenyldiazenyl]phenyl}-3-oxatricyclo[3.3.0.02,6]octane-2-carboxamide](/img/structure/B14149213.png)
![2-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14149221.png)

